molecular formula C59H90O4 B3025888 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione CAS No. 110971-02-3

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione

Katalognummer: B3025888
CAS-Nummer: 110971-02-3
Molekulargewicht: 869.4 g/mol
InChI-Schlüssel: ACTIUHUUMQJHFO-YDQRCUKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a deuterated derivative of ubiquinone (Coenzyme Q10, CoQ10), a critical electron carrier in mitochondrial respiration and a potent antioxidant. Its structure comprises a 1,4-benzoquinone core substituted with two trideuteriomethoxy groups (-OCD₃) at positions 5 and 6, a methyl group at position 3, and a long polyisoprenoid side chain (3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl) .

Eigenschaften

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i13D3,14D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTIUHUUMQJHFO-YDQRCUKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H90O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(2E,6E,...(full name abbreviated as CoQ10 or ubiquinone) is a well-studied molecule with significant biological activity primarily related to its role as an antioxidant and a cofactor in the mitochondrial electron transport chain (ETC). This article delves into its biological activities based on various research findings and case studies.

  • Molecular Formula : C59H90O4
  • Molecular Weight : 883.4 g/mol
  • Synonyms : Ubiquinone-10

CoQ10 plays a crucial role in cellular energy production through oxidative phosphorylation. It acts as a lipophilic electron carrier , shuttling electrons between different complexes in the ETC (complexes I and II to complex III), which is essential for ATP synthesis. Additionally, it possesses antioxidant properties that protect cellular components from oxidative damage by scavenging free radicals and regenerating other antioxidants like vitamin E .

Biological Functions

  • Energy Production : CoQ10 is vital for ATP synthesis in mitochondria.
  • Antioxidant Activity : It protects cells from oxidative stress by neutralizing reactive oxygen species (ROS).
  • Cell Membrane Stabilization : It contributes to maintaining the integrity of mitochondrial membranes and mitochondrial DNA (mtDNA) from oxidative damage .

Antioxidant Activity

CoQ10 has been shown to enhance the levels of glutathione in the liver and increase the activity of glutathione-S-transferase. This suggests its potential role in detoxification processes . Studies indicate that supplementation with CoQ10 can lead to improved antioxidant status and reduced oxidative stress markers in various populations.

Clinical Applications

  • Cardiovascular Health : CoQ10 supplementation has been associated with improved cardiac function in patients with heart failure and ischemic heart disease.
  • Neurological Disorders : Research has indicated potential benefits in neurodegenerative diseases such as Parkinson's disease due to its neuroprotective effects against oxidative stress .
  • Metabolic Disorders : CoQ10 may improve insulin sensitivity and lipid profiles in diabetic patients.

Case Studies

  • Heart Disease : A randomized controlled trial involving 420 patients with heart failure showed that CoQ10 supplementation significantly improved heart function and quality of life metrics compared to placebo .
  • Migraine Treatment : In a study of chronic migraine sufferers, participants taking CoQ10 reported fewer headache days per month compared to those receiving placebo treatment .

Data Table: Summary of Biological Activity

Biological ActivityMechanism/EffectReferences
Energy ProductionATP synthesis via ETC ,
Antioxidant ActivityScavenging ROS; regeneration of vitamin E ,
Cardiovascular BenefitsImproved cardiac function
Neurological ProtectionNeuroprotection against oxidative stress ,
Metabolic ImprovementEnhanced insulin sensitivity

Analyse Chemischer Reaktionen

Redox Reactions Involving the Quinone Core

The quinone moiety undergoes reversible reduction to form the hydroquinone derivative, a critical feature in biological electron transport. This redox cycle enables the compound to act as an electron carrier:

Reaction Type Conditions Products Functional Group Modified
Reduction (Electron gain)Enzymatic (e.g., mitochondrial complexes), chemical reductants (e.g., NaBH₄)Hydroquinone form: 2-[(polyisoprenyl chain)]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-diol Quinone → Hydroquinone
Oxidation (Electron loss)Aerobic environments, enzymatic oxidation (e.g., oxidases)Regeneration of quinone structureHydroquinone → Quinone

Key Findings :

  • The deuterated methoxy groups (-OCD₃) at positions 5 and 6 stabilize the quinone structure against non-enzymatic degradation while retaining redox activity .

  • Isotopic labeling studies using trideuteriomethoxy groups enable precise tracking of metabolic turnover in vivo .

Side Chain Modifications

The decamethyltetracontadecaenyl side chain influences solubility and membrane interactions but exhibits limited reactivity under physiological conditions. Notable exceptions include:

Oxidative Degradation

  • Autoxidation : The polyisoprenoid chain is susceptible to radical-mediated peroxidation in pro-oxidant environments, forming truncated derivatives (e.g., 2-decaprenyl-5-hydroxy-6-methoxy-3-methyl-1,4-benzoquinone) .

  • Enzymatic Cleavage : Esterases or lipases may hydrolyze side-chain esters under specific conditions, though this is not directly observed in the parent compound .

Deuterium-Specific Stability and Reactivity

The bis(trideuteriomethoxy) groups confer unique properties:

Property Impact on Reactivity
Kinetic Isotope Effect (KIE)Reduced metabolic demethylation rates compared to non-deuterated analogs
Spectroscopic TrackingEnhanced resolution in NMR and mass spectrometry for mechanistic studies

Research Applications :

  • Used in tracer studies to elucidate CoQ10’s role in mitochondrial electron transport without interfering with native redox kinetics .

  • Stability under UV/Vis light and thermal stress is comparable to non-deuterated forms, per accelerated degradation assays .

Synthetic and Derivative Reactions

Derivatives of this compound highlight its synthetic versatility:

Derivative Synthetic Pathway Application
2-[(polyisoprenyl chain)]-5-hydroxy-6-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione Hydroxylation at position 5Study of antioxidant mechanisms
Ethyl eicosapentaenoate-conjugated analog Esterification with ω-3 fatty acidsEnhanced membrane integration in models

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Core: Cyclohexa-2,5-diene-1,4-dione (quinone moiety).
  • Substituents: 5,6-bis(trideuteriomethoxy) groups. 3-methyl group. Decamethyl polyisoprenoid side chain (10 isoprene units, all-trans configuration).
  • Molecular Formula : C₅₉H₇₄D₆O₄ (exact mass requires advanced spectrometry due to deuterium substitution).

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions 3,5,6) Side Chain Length Key Applications/Properties
Target Compound (Deuterated CoQ10) C₅₉H₇₄D₆O₄ -CH₃ (3), -OCD₃ (5,6) 10 isoprene units Enhanced metabolic stability; potential for prolonged antioxidant activity
Ubiquinone-10 (CoQ10) C₅₉H₈₀O₄ -CH₃ (3), -OCH₃ (5,6) 10 isoprene units Mitochondrial electron transport, dietary supplements, cardiovascular therapy
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-... (Non-deuterated analog) C₅₉H₈₀O₄ -CH₃ (3), -OCH₃ (5,6) 10 isoprene units Baseline CoQ10 activity; limited metabolic stability in vivo
α-Tocopherol (Vitamin E) C₂₉H₅₀O₂ -CH₃ (multiple positions) N/A Lipid-soluble antioxidant; prevents lipid peroxidation in membranes

Physicochemical and Pharmacological Properties

Table 2: Physical Properties

Property Target Compound (Deuterated CoQ10) CoQ10 α-Tocopherol
Molecular Weight (g/mol) ~869.4 (estimated) 863.34 430.71
Melting Point (°C) Not reported 48–52 2–4
Solubility Insoluble in water; soluble in lipids/organic solvents Similar to target compound Lipid-soluble

Pharmacological Notes:

  • Deuterated CoQ10: The trideuteriomethoxy groups may reduce oxidative demethylation rates, a common degradation pathway for methoxy-substituted quinones. This could enhance bioavailability in therapeutic applications .
  • CoQ10 : Widely used in managing mitochondrial disorders and age-related diseases, but rapid metabolism limits efficacy .
  • α-Tocopherol : Lacks the side chain required for membrane anchoring but excels in scavenging lipid peroxyl radicals .

Table 3: Comparative Research Insights

Compound Key Research Findings Clinical Relevance
Deuterated CoQ10 Hypothesized to improve pharmacokinetics in neurodegenerative diseases (e.g., Parkinson’s) Preclinical studies needed to validate deuterium’s impact on half-life
CoQ10 Reduces oxidative stress in cardiovascular diseases; oral LD₅₀ >2000 mg/kg in rats FDA-approved for primary CoQ10 deficiency; adjunct therapy in migraines
α-Tocopherol Reduces risk of age-related macular degeneration; TDLo (rat) = 7500 mg/kg GRAS status for food preservation; limited therapeutic utility alone

Critical Analysis and Gaps

  • Deuterated CoQ10: No direct clinical data exists yet. Its advantages over CoQ10 remain theoretical, requiring validation in stability assays and in vivo models .
  • Structural Specificity: The polyisoprenoid chain length (10 units) is conserved in CoQ10 analogs, critical for mitochondrial membrane integration. Shorter chains (e.g., CoQ9) exhibit reduced efficacy .
  • Safety Profiles : Deuterated compounds generally retain parental toxicity profiles, but long-term deuterium exposure effects are understudied .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to resolve the stereochemical configuration of this compound?

  • Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^1\text{H} NOESY/ROESY, can elucidate spatial arrangements of the decaenyl chain and methoxy groups. X-ray crystallography is critical for definitive stereochemical assignment, as demonstrated in structurally analogous quinones . For deuteration sites, mass spectrometry (MS) with isotopic pattern analysis is essential .

Q. How can researchers validate the purity of this compound during synthesis, given its complex polyene structure?

  • Methodological Answer : Combine chromatographic techniques (HPLC with UV-Vis detection) and spectroscopic validation. Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate isomers. Confirm purity via 1H^1\text{H}-NMR integration of methoxy and methyl groups, ensuring absence of side products. Cross-reference with ACD/Labs Percepta Platform predictions for physicochemical consistency .

Q. What isotopic labeling strategies (e.g., trideuteriomethoxy groups) are optimal for tracking metabolic pathways in mitochondrial studies?

  • Methodological Answer : Incorporate 2H^2\text{H}-labeled methoxy groups via nucleophilic substitution using deuterated methyl iodide. Validate isotopic incorporation via high-resolution MS and 2H^2\text{H}-NMR. Use pulse-chase experiments in cell cultures to trace metabolic flux, leveraging the compound’s redox activity in electron transport chain studies .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high stereoselectivity?

  • Methodological Answer : Apply a 2k2^k factorial design to test variables: catalyst type (e.g., palladium vs. organocatalysts), temperature (25–60°C), and solvent polarity (THF vs. DCM). Use response surface methodology (RSM) to model yield and enantiomeric excess (ee). Prioritize interactions between catalyst and solvent, as non-polar solvents may enhance polyene chain alignment .

Q. What computational approaches reconcile contradictions in reported redox potentials of this compound across different pH environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states of the quinone moiety. Compare with experimental cyclic voltammetry (CV) data at varying pH. Use COMSOL Multiphysics to simulate interfacial electron transfer kinetics, incorporating Marcus theory parameters to resolve discrepancies .

Q. How should researchers design experiments to investigate the compound’s membrane interaction dynamics in mitochondrial models?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) to study insertion depth and orientation. Validate via fluorescence quenching assays using depth-sensitive probes (e.g., doxyl-stearic acids). Cross-correlate with cryo-EM imaging of liposome-incorporated compounds .

Q. What systematic review frameworks are effective for synthesizing conflicting data on the compound’s stability under oxidative stress?

  • Methodological Answer : Conduct a PRISMA-guided meta-analysis of in vitro stability studies. Categorize variables: oxygen concentration, presence of antioxidants (e.g., ascorbate), and temperature. Use mixed-effects models to quantify heterogeneity. Highlight methodological inconsistencies (e.g., assay type: HPLC vs. spectrophotometry) as bias sources .

Q. How can Marcus theory be applied to quantify electron transfer efficiency between this compound and cytochrome c in respiratory chain studies?

  • Methodological Answer : Calculate reorganization energy (λ\lambda) and electronic coupling (HABH_{AB}) via DFT. Perform stopped-flow kinetics to measure rate constants (kETk_{ET}) under varying dielectric conditions. Fit data to the Marcus equation: kET=2πHAB24πλkBTexp((ΔG+λ)24λkBT)k_{ET} = \frac{2\pi}{\hbar} \frac{H_{AB}^2}{\sqrt{4\pi\lambda k_B T}} \exp\left(-\frac{(\Delta G + \lambda)^2}{4\lambda k_B T}\right), correlating theoretical and experimental λ\lambda values .

Methodological Notes

  • Theoretical Frameworks : Link studies to bioenergetics (e.g., chemiosmotic theory) or redox biochemistry models to contextualize findings .
  • Data Validation : Use triplicate runs with internal standards (e.g., deuterated solvents for NMR) to ensure reproducibility .
  • Advanced Instrumentation : Leverage synchrotron X-ray sources for high-resolution crystallography of crystalline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione

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